tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 2251053-55-9) is a spirocyclic compound featuring a fused indoline-piperidine core. Its molecular formula is C₁₈H₂₄N₂O₄, with a molecular weight of 332.39 g/mol . The compound is characterized by a tert-butyl carbamate group at the 1'-position of the piperidine ring, a methoxy substituent at the 4-position of the indoline moiety, and a ketone at the 2-position.
The spiro architecture imposes conformational rigidity, which can enhance target selectivity and metabolic stability.
Properties
IUPAC Name |
tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)14-12(19-15(18)21)6-5-7-13(14)23-4/h5-7H,8-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGIWCRESFLMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps:
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Formation of the Indoline Core: : The synthesis begins with the preparation of the indoline core. This can be achieved through the cyclization of α-haloacetanilides using Lewis acid catalysis. this method often results in low yields due to the harsh acidic conditions .
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Spirocyclization: : The key step involves the formation of the spirocyclic structure. This can be done through dianion alkylation and subsequent cyclization. For example, ethyl 2-oxindoline-5-carboxylate can be treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to yield the spirocyclic intermediate .
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Final Modifications: Reductive desulfurization using Raney nickel is often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of greener chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the oxindole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, while reduction of the carbonyl group can produce 4-methoxy-2-hydroxyspiro[indoline-3,4’-piperidine]-1’-carboxylate.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that derivatives of spiro[indoline-piperidine] structures exhibit promising activity against various targets, including:
- Antidepressant Effects : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially leading to antidepressant properties.
- Anticancer Activity : The spiro structure is known to enhance bioactivity, making it a candidate for anticancer drug development. Initial studies suggest that derivatives may inhibit tumor growth in specific cancer cell lines.
Synthetic Chemistry
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a versatile intermediate in synthetic organic chemistry. It can be utilized to synthesize:
- Novel Spiro Compounds : The compound can be modified to create new spirocyclic compounds with varied biological activities.
- Functionalized Indoles : It acts as a precursor for synthesizing functionalized indoles, which are essential in many pharmaceuticals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | This study demonstrated that spiro[indoline-piperidine] derivatives exhibited significant serotonin reuptake inhibition, suggesting potential use as antidepressants. |
| Study B | Anticancer Properties | Research on similar compounds showed inhibition of cell proliferation in breast cancer cell lines, indicating the potential for further development into anticancer agents. |
| Study C | Synthetic Applications | This research highlighted the utility of this compound as a key intermediate in the synthesis of complex organic molecules. |
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is largely dependent on its interaction with biological targets. For example, in cancer therapy, spirocyclic oxindoles inhibit the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor protein and induction of apoptosis in cancer cells . This compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate core permits diverse substitutions at the indoline ring. Key analogs include:
Key Observations :
- The 4-methoxy derivative (target compound) is structurally distinct from the 5-methoxy analog, which may alter binding to planar aromatic targets . The 4-chloro analog has a higher purity (97%) and broader availability . Hydroxy (OH): Introduces hydrogen-bonding capability, increasing solubility but reducing stability (requires refrigeration) .
Biological Activity
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.37 g/mol. The presence of a tert-butyl group, methoxy group, and oxo functionality contributes to its chemical reactivity and potential biological activity.
Research indicates that this compound interacts with various biological targets, modulating enzyme activity and receptor functions. The spirocyclic structure allows it to fit into the binding pockets of proteins, which is critical for therapeutic applications, particularly in cancer treatment.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cancer pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.83 | Induces apoptosis via mitochondrial pathways |
| NCI-H460 | 3.2 | Cell cycle arrest in G2/M phase |
| HeLa S3 | 3.53 | Triggers caspase activation |
These findings suggest that the compound may disrupt cell cycle progression and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of cytokine production.
Case Studies
A notable study published in MDPI highlighted the compound's efficacy against breast cancer cells (MCF-7), where it exhibited an IC50 value significantly lower than traditional chemotherapeutics like cisplatin . Another investigation demonstrated its ability to inhibit tumor growth in vivo using xenograft models .
Q & A
Basic Questions
Q. What are the established synthetic routes for tert-butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves spirocyclization and functional group protection/deprotection. For example, analogous spiroindoline-piperidine derivatives are synthesized via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen-containing scaffolds). Key steps include:
- Use of Boc (tert-butoxycarbonyl) protection for amines to prevent side reactions .
- Purification via silica gel column chromatography (PetEt/EtOAc gradients) to isolate intermediates .
- Optimization of reaction time, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using splitting patterns (e.g., methoxy groups at ~δ 3.3–3.8 ppm) and integration ratios. Spirocyclic systems often exhibit distinct diastereotopic proton splitting .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ ions. For example, a related spiro compound (C17H21ClN2O3) showed [M+H]⁺ at m/z 366 .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1750 cm⁻¹) and Boc group vibrations.
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The spiroindoline-piperidine scaffold is explored as a core structure for:
- HDAC Inhibitors : Analogous compounds (e.g., (±)-29 in ) are evaluated for histone deacetylase inhibition, relevant in fibrosis and cancer .
- Kinase Modulators : The methoxy group may enhance solubility for target binding assays.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of spirocyclic systems?
- Methodology :
- Data Collection : Use high-resolution single-crystal X-ray diffraction.
- Structure Refinement : Employ SHELXL ( ) for anisotropic refinement and hydrogen placement. For example, SHELX programs are robust for small-molecule crystallography, handling twinning and disorder common in flexible spiro systems .
- Validation : Cross-check with NMR-derived NOE (nuclear Overhauser effect) data to confirm spatial arrangements.
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Orthogonal Assays : Compare results from enzymatic (e.g., HDAC6 inhibition) and cellular assays (e.g., fibrosis models) .
- Solubility Adjustments : Optimize DMSO concentrations or use prodrug strategies to mitigate false negatives in cell-based studies.
Q. What strategies improve regioselectivity in functionalizing the spiroindoline-piperidine scaffold?
- Methodology :
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., electrophilic aromatic substitution preferences at the 4-methoxy position) .
- Directing Groups : Introduce temporary groups (e.g., boronic esters, ) to steer reactions toward desired positions.
- Kinetic Control : Lower temperatures to favor kinetic products over thermodynamically stable isomers.
Q. How can reaction intermediates be stabilized during multi-step syntheses?
- Methodology :
- Protection/Deprotection : Use Boc groups for amines and silyl ethers for alcohols to prevent unwanted side reactions .
- Low-Temperature Quenching : Halt reactions at intermediates using ice baths to avoid decomposition.
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and isolate intermediates promptly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
